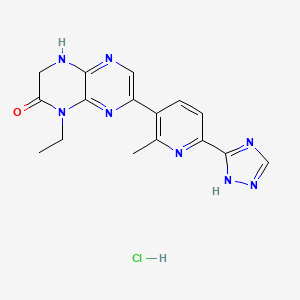

イミロキサン塩酸塩

説明

Imiloxan hydrochloride is a compound known for its role as a selective antagonist for the α2B adrenergic receptor . It has been primarily used in scientific research to distinguish the actions of different α2 adrenergic subtypes . Initially developed for potential therapeutic applications, its development was discontinued due to hypersensitivity reactions observed during clinical trials .

科学的研究の応用

Imiloxan hydrochloride has been extensively used in scientific research, particularly in the following areas:

作用機序

Target of Action

Imiloxan hydrochloride, also known as Imiloxan HCl, is a drug used in scientific research . It acts as a selective antagonist for the α2B adrenergic receptor . This receptor is one of the subtypes of α2 adrenergic receptors .

Mode of Action

As an antagonist, Imiloxan hydrochloride binds to the α2B adrenergic receptor, thereby inhibiting its function . This inhibition can help distinguish the actions of different α2 adrenergic subtypes .

Biochemical Pathways

The α2B adrenergic receptor is part of the adrenergic signaling pathway, which plays a crucial role in the cardiovascular system, including regulating heart rate and blood pressure . By selectively blocking the α2B subtype, Imiloxan hydrochloride can affect these physiological processes .

Result of Action

The molecular and cellular effects of Imiloxan hydrochloride’s action primarily involve the inhibition of the α2B adrenergic receptor . This inhibition can influence various physiological processes regulated by the adrenergic signaling pathway .

Action Environment

The action, efficacy, and stability of Imiloxan hydrochloride can be influenced by various environmental factors. For instance, the drug’s effectiveness can be affected by the physiological state of the individual, such as their cardiovascular health . Additionally, factors like temperature and pH could potentially impact the stability of the drug .

生化学分析

Biochemical Properties

Imiloxan hydrochloride interacts with the alpha 2B-adrenoceptor, displaying a 55-fold higher affinity for alpha 2B compared to alpha 2A . This selective antagonism has been useful for distinguishing the actions of different alpha 2 adrenergic subtypes .

Molecular Mechanism

The molecular mechanism of Imiloxan hydrochloride primarily involves its binding to the alpha 2B-adrenoceptor, thereby inhibiting the receptor’s activity This interaction can lead to changes in gene expression and cellular responses

Metabolic Pathways

Imiloxan hydrochloride is metabolized in human and rat liver microsomes into a variety of metabolites, many of which are unstable or reactive

準備方法

The synthesis of imiloxan hydrochloride involves several key steps. The imidazole portion of imiloxan is prepared by reacting an imidate with the diethyl acetal of aminoacetaldehyde . This is followed by N-alkylation of the imidazole with ethyl iodide to yield imiloxan . Industrial production methods typically follow similar synthetic routes, ensuring high purity and yield.

化学反応の分析

Imiloxan hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The imidazole ring can participate in substitution reactions, particularly with alkylating agents like ethyl iodide.

Oxidation and Reduction: While specific oxidation and reduction reactions of imiloxan hydrochloride are not extensively documented, its structural components suggest potential reactivity under appropriate conditions.

Major Products: The primary product of these reactions is imiloxan hydrochloride itself, with potential by-products depending on the specific reagents and conditions used.

類似化合物との比較

Imiloxan hydrochloride is unique due to its high selectivity for the α2B adrenergic receptor . Similar compounds include:

Yohimbine: A less selective α2 adrenergic receptor antagonist.

Rauwolscine: Another α2 adrenergic receptor antagonist with broader selectivity.

Imiloxan hydrochloride stands out for its specificity, making it a valuable tool in receptor subtype differentiation studies .

特性

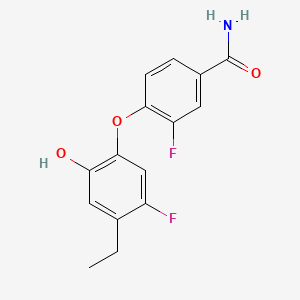

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethylimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2.ClH/c1-2-16-8-7-15-14(16)9-11-10-17-12-5-3-4-6-13(12)18-11;/h3-8,11H,2,9-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDJPJNFVJXEKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1CC2COC3=CC=CC=C3O2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017546 | |

| Record name | Imiloxan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86710-23-8, 81167-22-8 | |

| Record name | Imiloxan hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086710238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imiloxan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMILOXAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X72FO6ZLZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Imiloxan Hydrochloride, and how does it impact downstream signaling?

A: Imiloxan hydrochloride functions as an alpha 2-adrenoceptor antagonist [, ]. By binding to these receptors, it blocks the actions of neurotransmitters like norepinephrine, inhibiting their usual effects. This antagonism influences downstream signaling pathways associated with pain perception, among other physiological processes. For instance, research indicates that Imiloxan hydrochloride's blockade of spinal α2a-adrenoceptors contributes to its analgesic effects in inflammatory pain models [].

Q2: Can you describe the metabolic fate of Imiloxan Hydrochloride in humans?

A: Following oral administration, Imiloxan Hydrochloride is rapidly metabolized, primarily via oxidation reactions occurring on both the benzodioxane and imidazoyl rings []. These initial steps are followed by conjugation with glucuronic acid and sulfate groups. Notably, approximately 37-41% of the administered dose is excreted in the urine as three major metabolites: ±2-(1-ethyl-2-imidazoyl)methyl-1,4-benzodioxane-6/7-sulphonic acid, [±2-(1-ethyl-2-imidazoyl)methyl-1,4-benzodioxane- 6/7-ylium D-glucopyranoside]uronate, and a glucuronide conjugate of ±2-(1-ethyl-2-imidazoyl-4/5-hydroxy)methyl-1,4-benzodioxane [].

Q3: How does the administration of Imiloxan hydrochloride influence inflammatory pain, and what is the underlying mechanism?

A: Studies using a rat model of inflammatory pain demonstrated that Imiloxan hydrochloride effectively inhibited hyperalgesia []. This analgesic effect was specifically linked to its antagonism of spinal α2a-adrenoceptors and 5-HT1A receptors. The study suggests that Imiloxan hydrochloride's interaction with these receptors modulates neuronal signaling pathways in the spinal cord, ultimately reducing pain perception [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]hept-2-ene-7-carboxylic acid, 5-oxo-, (1S-syn)- (9CI)](/img/new.no-structure.jpg)

![1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide;hydrochloride](/img/structure/B1139453.png)

![(2S,3S)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine](/img/structure/B1139454.png)

![3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B1139456.png)